molecular formula C18H14F3NO2S2 B2532741 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1421456-75-8

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2532741
CAS No.: 1421456-75-8
M. Wt: 397.43
InChI Key: DZLZCNCPJPIYQC-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3NO2S2 and its molecular weight is 397.43. The purity is usually 95%.
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Scientific Research Applications

Chemoselective N-benzoylation of Aminophenols

  • Research conducted by Singh et al. (2017) explored the N-benzoylation of aminophenols using benzoylisothiocyanates. They discovered that the resultant compounds, including N-(2-hydroxyphenyl)benzamides, have significant biological interest due to their unique chemical structure and properties (Singh, Lakhan, & Singh, 2017).

Antipathogenic Activity of New Thiourea Derivatives

  • A study by Limban et al. (2011) synthesized and characterized various acylthioureas with antipathogenic activities. These derivatives exhibited significant interaction with bacterial cells, showcasing potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Potential Anticancer Drug Analogues

  • Research into nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) by Sosnovsky et al. (1986) revealed compounds with therapeutic indexes significantly higher than those of thio-TEPA and TEPA. This research contributes to the predictive design of anticancer drugs (Sosnovsky, Rao, & Li, 1986).

Antifungal Agents

Histone Deacetylase Inhibitors

  • Jiao et al. (2009) discovered that certain N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted derivatives, exhibit potent inhibitory activity against histone deacetylases. These findings are significant for developing treatments for cancer and other diseases (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009).

Alzheimer's Disease Treatment

  • Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids with potential use in treating Alzheimer's disease. Their compound showed promising results in ameliorating disease phenotypes in animal models (Lee et al., 2018).

Future Directions

Thiophene-based analogs, such as the compound , have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for these compounds.

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S2/c19-18(20,21)12-4-1-3-11(9-12)17(24)22-10-13-6-7-15(26-13)16(23)14-5-2-8-25-14/h1-9,16,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLZCNCPJPIYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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